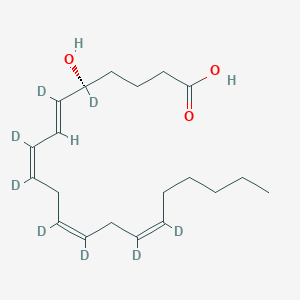

5-Hydroxyeicosatetraenoic Acid

Beschreibung

5(S)-Hete has been reported in Homo sapiens with data available.

5-Hydroxyeicosatetraenoic Acid is a lipoxygenase metabolite of arachidonic acid and an intermediate in the pathway of leukotriene synthesis. 5-hydroxyeicosatetraenoic acid (5-HETE) is also a modulator of tubuloglomerular feedback, one of the mechanism the kidney uses to regulate glomerular filtration rate. Along with leukotriene B4, 5-HETE is often used as biomarker in evaluating eicosanoid metabolism and disease state.

Eigenschaften

IUPAC Name |

(5S,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIJOOYOSFUGPC-JGKLHWIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017281 | |

| Record name | 5-Hydroxy-6,8,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

330796-62-8, 70608-72-9 | |

| Record name | 6,8,11,14-Eicosatetraenoic-d8 acid, 5-hydroxy-, (5S,6E,8Z,11Z,14Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330796-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyeicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70608-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-HETE | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070608729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6,8,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-5(S)-Hydroxy-(6E,8Z,11Z,14Z)-eicosatetraenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HETE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/467RNW8T91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dual Role of 5-Hydroxyeicosatetraenoic Acid (5-HETE) in the Inflammatory Nexus: A Technical Guide for Researchers

Foreword: Navigating the Complexity of Lipid Mediators in Inflammation

In the intricate orchestra of the inflammatory response, lipid mediators play a pivotal role as signaling molecules, dictating the tempo and intensity of cellular events. Among these, the eicosanoids, derived from the metabolism of arachidonic acid, have long been a focus of intense research. This technical guide delves into the multifaceted world of one such eicosanoid: 5-Hydroxyeicosatetraenoic acid (5-HETE). While often overshadowed by its more famous cousins, the leukotrienes and prostaglandins, 5-HETE and its metabolites are critical players in the initiation, propagation, and potentially, the resolution of inflammation. This document is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of 5-HETE's biological functions, the signaling pathways it governs, and the experimental methodologies required to unravel its complex role in inflammatory processes. Our approach is to not only present established knowledge but to also illuminate the causality behind experimental choices, thereby empowering researchers to design and interpret their own investigations into this fascinating molecule.

I. The Genesis of a Pro-Inflammatory Signal: Biosynthesis and Metabolism of 5-HETE

The journey of 5-HETE begins with the liberation of arachidonic acid from the cell membrane's phospholipid bilayer, a process catalyzed by phospholipase A2 in response to inflammatory stimuli.[1] Once freed, arachidonic acid becomes a substrate for a family of enzymes known as lipoxygenases (LOX). Specifically, the 5-lipoxygenase (5-LOX) pathway is the primary route for 5-HETE synthesis.[2][3]

The synthesis is a two-step enzymatic process. First, 5-LOX, in conjunction with its activating protein (FLAP), catalyzes the introduction of a hydroperoxy group into arachidonic acid, forming 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1] This unstable intermediate is then rapidly reduced to the more stable 5-HETE.[1] While 5-HETE itself possesses biological activity, it also serves as a precursor for a more potent inflammatory mediator, 5-oxo-eicosatetraenoic acid (5-oxo-ETE).[3] This conversion is catalyzed by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[4] 5-oxo-ETE is a powerful chemoattractant for granulocytes, particularly eosinophils.[3][4]

The cellular sources of 5-HETE are primarily inflammatory cells, including neutrophils, eosinophils, mast cells, and macrophages, which are all known to express high levels of 5-LOX.[3]

II. Orchestrating the Inflammatory Cascade: Receptors and Signaling Pathways

5-HETE and its more potent metabolite, 5-oxo-ETE, exert their biological effects by binding to specific cell surface receptors. The primary receptor for 5-oxo-ETE is the oxoeicosanoid receptor 1 (OXER1), a G-protein coupled receptor (GPCR).[4][5] While 5-HETE can also bind to OXER1, it does so with lower affinity than 5-oxo-ETE.[4]

Upon ligand binding, OXER1 couples to inhibitory G-proteins of the Gi/o family.[4] This initiates a cascade of intracellular signaling events, including:

-

Inhibition of Adenylyl Cyclase: Leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of Phospholipase C (PLC): PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6]

-

Activation of Phosphoinositide 3-Kinase (PI3K): This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to activate downstream kinases such as Akt.[4]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: Including the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and survival.

These signaling pathways ultimately culminate in the diverse cellular responses attributed to 5-HETE and 5-oxo-ETE, such as chemotaxis, degranulation, and cytokine production.

III. The Pro-Inflammatory Actions of 5-HETE: A Cellular Perspective

5-HETE is a potent pro-inflammatory mediator, primarily by virtue of its ability to recruit and activate leukocytes, particularly neutrophils and eosinophils.

-

Chemotaxis: Both 5(S)-HETE and 5(R)-HETE are potent chemoattractants for human neutrophils, inducing their migration across endothelial and epithelial barriers.[7] This directed migration is crucial for the accumulation of neutrophils at sites of inflammation. 5-oxo-ETE is an even more powerful chemoattractant for eosinophils.[5]

-

Neutrophil Activation and Degranulation: 5-HETE can prime neutrophils, enhancing their response to other inflammatory stimuli. While 5-HETE itself may not be a strong inducer of degranulation, it can potentiate the release of granular contents, such as myeloperoxidase and elastase, in response to other agonists.[8]

-

Influence on Other Immune Cells: Beyond neutrophils and eosinophils, 5-HETE can also influence the function of other immune cells. For instance, it has been shown to modulate the activity of macrophages and lymphocytes, although these roles are less well-defined.

IV. The Double-Edged Sword: 5-HETE in Inflammatory Diseases

The pro-inflammatory actions of 5-HETE implicate it in the pathophysiology of a range of inflammatory diseases.

-

Asthma and Allergic Diseases: The potent chemoattractant effect of 5-oxo-ETE on eosinophils strongly suggests a role for the 5-HETE metabolic pathway in allergic asthma, where eosinophilic inflammation is a hallmark.[9]

-

Rheumatoid Arthritis: Elevated levels of 5-HETE have been detected in the synovial fluid of patients with rheumatoid arthritis, suggesting its contribution to the chronic inflammation and joint destruction characteristic of this disease.

-

Other Inflammatory Conditions: The involvement of 5-HETE has also been suggested in other inflammatory conditions such as inflammatory bowel disease and psoriasis.

V. Beyond Inflammation: The Emerging Role of 5-HETE in Resolution

While the pro-inflammatory functions of 5-HETE are well-established, emerging evidence suggests that the 5-lipoxygenase pathway is not solely a driver of inflammation. In fact, it also plays a crucial role in the active process of inflammation resolution. The 5-LOX enzyme is involved in the biosynthesis of specialized pro-resolving mediators (SPMs), such as lipoxins, from arachidonic acid.[3] Although 5-HETE itself is not considered a primary SPM, its synthesis is intricately linked to the overall activity of the 5-LOX pathway, which has a dual role in both promoting and resolving inflammation. This area of research is rapidly evolving and a deeper understanding of the contextual factors that determine the pro-inflammatory versus pro-resolving outcomes of 5-LOX activation is a key area for future investigation.

VI. A Researcher's Toolkit: Experimental Methodologies for Studying 5-HETE

Investigating the biological functions of 5-HETE requires a combination of in vitro and in vivo experimental approaches, coupled with sensitive analytical techniques for its quantification.

A. Quantification of 5-HETE in Biological Samples

The accurate measurement of 5-HETE in complex biological matrices such as plasma, serum, and cell culture supernatants is crucial. The gold-standard technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Table 1: Key Parameters for LC-MS/MS Analysis of 5-HETE

| Parameter | Recommended Approach | Rationale |

| Sample Preparation | Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | To remove interfering substances and concentrate the analyte.[10] |

| Chromatography | Reversed-phase C18 column | Provides good separation of 5-HETE from other eicosanoids. |

| Ionization | Electrospray Ionization (ESI) in negative ion mode | 5-HETE readily forms a [M-H]- ion. |

| Mass Spectrometry | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. |

| Internal Standard | Deuterated 5-HETE (e.g., 5-HETE-d8) | To correct for variations in sample preparation and instrument response. |

Experimental Protocol: LC-MS/MS Quantification of 5-HETE in Plasma

-

Sample Collection: Collect blood in EDTA-containing tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

-

Internal Standard Spiking: Thaw plasma samples on ice and spike with a known amount of deuterated 5-HETE internal standard.

-

Protein Precipitation: Add two volumes of ice-cold acetonitrile to the plasma sample, vortex, and centrifuge to precipitate proteins.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elute 5-HETE with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase used for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system and acquire data in MRM mode.

-

Quantification: Generate a calibration curve using known concentrations of 5-HETE standards and calculate the concentration of 5-HETE in the unknown samples based on the peak area ratio of the analyte to the internal standard.

B. In Vitro Assays for 5-HETE Function

1. Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to assess the ability of 5-HETE to induce directed migration of neutrophils.[2][11]

Experimental Protocol: Boyden Chamber Chemotaxis Assay

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).[12]

-

Chamber Assembly: Assemble a Boyden chamber with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.

-

Loading:

-

Add media containing the chemoattractant (5-HETE at various concentrations) to the lower wells.

-

Add the isolated neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.[7]

-

Cell Staining and Counting:

-

Disassemble the chamber and remove the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

-

Data Analysis: Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over control).

2. Neutrophil Degranulation Assay

This assay measures the release of granular enzymes from neutrophils upon stimulation with 5-HETE.

Experimental Protocol: Flow Cytometry-Based Degranulation Assay

-

Neutrophil Isolation and Staining: Isolate neutrophils as described above. Stain the cells with fluorescently labeled antibodies against granule membrane proteins that are exposed on the cell surface upon degranulation (e.g., CD63 for azurophilic granules, CD66b for specific granules).[13]

-

Stimulation: Incubate the stained neutrophils with 5-HETE (or a positive control like fMLP) for a specific time at 37°C.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the increase in fluorescence intensity of the degranulation markers on the cell surface.

-

Data Analysis: Express the results as the percentage of positive cells or the mean fluorescence intensity (MFI) of the stimulated cells compared to unstimulated controls.

C. In Vivo Models of Inflammation

1. Murine Air Pouch Model

This model creates a subcutaneous cavity into which inflammatory agents can be injected, and the resulting inflammatory exudate and cellular infiltrate can be easily collected and analyzed.[14][15]

Experimental Protocol: Murine Air Pouch Model

-

Pouch Formation:

-

Inject sterile air subcutaneously into the dorsal region of a mouse.

-

Re-inflate the pouch with sterile air a few days later to maintain the cavity.[14]

-

-

Induction of Inflammation: Inject 5-HETE or a pro-inflammatory stimulus (e.g., carrageenan) into the air pouch.[14]

-

Exudate Collection: At a specific time point after injection, lavage the air pouch with sterile saline to collect the inflammatory exudate.

-

Analysis:

-

Measure the volume of the exudate.

-

Perform a total and differential cell count of the leukocytes in the exudate.

-

Measure the concentration of inflammatory mediators (including 5-HETE and other eicosanoids) in the exudate using LC-MS/MS or ELISA.

-

2. Ovalbumin-Induced Allergic Asthma Model

This is a widely used model to study the mechanisms of allergic airway inflammation, where the role of 5-HETE can be investigated.[16]

Experimental Protocol: Ovalbumin-Induced Asthma Model

-

Sensitization: Sensitize mice by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant (e.g., alum).[16]

-

Challenge: Challenge the sensitized mice with an aerosolized solution of OVA to induce an allergic inflammatory response in the lungs.

-

Assessment of Airway Inflammation:

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the cellular infiltrate (particularly eosinophils) and the levels of inflammatory mediators.

-

Histology: Examine lung tissue sections for signs of inflammation, such as peribronchial and perivascular inflammatory cell infiltration and mucus hypersecretion.

-

Airway Hyperresponsiveness (AHR): Measure the change in lung function in response to a bronchoconstrictor agent (e.g., methacholine).

-

-

Investigation of 5-HETE's Role:

-

Measure 5-HETE levels in BAL fluid.

-

Administer 5-LOX inhibitors or OXER1 antagonists to assess their impact on the development of allergic airway inflammation.[17]

-

VII. Conclusion and Future Directions

5-Hydroxyeicosatetraenoic acid is a pivotal lipid mediator in the complex tapestry of inflammation. Its synthesis via the 5-lipoxygenase pathway and its potent pro-inflammatory actions, particularly on neutrophils and eosinophils, position it as a key player in a multitude of inflammatory diseases. The elucidation of its signaling through the OXER1 receptor has opened new avenues for therapeutic intervention.

However, the narrative of 5-HETE is far from complete. The emerging evidence for the dual role of the 5-LOX pathway in both promoting and resolving inflammation highlights the need for a more nuanced understanding of its regulation and function. Future research should focus on:

-

Dissecting the context-dependent regulation of the 5-LOX pathway: What determines whether this pathway generates pro-inflammatory or pro-resolving mediators?

-

Further characterizing the downstream signaling pathways of OXER1: A deeper understanding of these pathways will be crucial for the development of targeted therapies.

-

Investigating the therapeutic potential of targeting the 5-HETE/OXER1 axis: The development of specific and potent OXER1 antagonists holds promise for the treatment of a range of inflammatory disorders.[5]

By employing the robust experimental methodologies outlined in this guide, researchers can continue to unravel the intricate biological functions of 5-HETE, ultimately paving the way for novel therapeutic strategies to combat the debilitating effects of inflammatory diseases.

References

-

Scribd. (n.d.). Air Pouch Model for Inflammation Study. Retrieved from [Link]

-

Tavares, L. A., & Ferreira, S. H. (2002). Models of Inflammation: Carrageenan Air Pouch. Current Protocols in Pharmacology, 17(1), 5.4.1-5.4.6. [Link]

-

Reighard, C. L., & Jones, M. R. (2021). Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood. STAR Protocols, 2(4), 100898. [Link]

-

Chen, H. C. (2005). Boyden chamber assay. Methods in Molecular Biology, 294, 15-22. [Link]

-

Gabbs, M., Leng, S., Devassy, J. G., Monnin, C., & Bertinato, J. (2021). Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. International Journal of Molecular Sciences, 22(15), 7937. [Link]

-

Powell, W. S., & Rokach, J. (2013). 5-Oxo-ETE and the OXE receptor. Prostaglandins & Other Lipid Mediators, 107, 118-128. [Link]

-

Kim, Y., & Stanley, D. (2021). Eicosanoid Signaling in Insect Immunology: New Genes and Unresolved Issues. Insects, 12(2), 142. [Link]

-

Umar, S., & Aulakh, S. (2021). A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols, 1(11), e293. [Link]

-

Wang, D., & DuBois, R. N. (2010). Eicosanoids and cancer. Nature Reviews Cancer, 10(3), 181-193. [Link]

-

Rådmark, O., & Samuelsson, B. (2010). 5-Lipoxygenase: mechanisms of regulation. Journal of Lipid Research, 51(12), 3425-3444. [Link]

-

Antoniou, E., & Tiligada, E. (2024). The Role of Hydroxyeicosatetraenoic Acids in the Regulation of Inflammation in Bronchial Asthma. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 18(Suppl 1), S1-S10. [Link]

-

Nials, A. T., & Uddin, S. (2008). Mouse models of allergic asthma: an overview. British Journal of Pharmacology, 153(Suppl 1), S159-S173. [Link]

-

Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

-

Fehrenbacher, J. C., & McCarson, K. E. (2021). Allergen Sensitization and Challenge to Ovalbumin. Bio-protocol, 11(16), e4133. [Link]

-

Dennis, E. A., & Norris, P. C. (2015). Eicosanoid storm in infection and inflammation. Nature Reviews Immunology, 15(8), 511-523. [Link]

-

Thabrew, M. I., & Samarawickrema, N. (2023). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. ProBiologists, 1(1), 1-10. [Link]

-

Wikipedia. (n.d.). 5-Hydroxyeicosatetraenoic acid. Retrieved from [Link]

-

Fletcher, M. P., & Seligmann, B. E. (1986). A flow cytometric assay of neutrophil degranulation. Journal of Immunological Methods, 91(1), 131-140. [Link]

-

Umar, S., & Aulakh, S. (2021). A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols, 1(11), e293. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

Duarte, S., et al. (2024). Utilization of a highly adaptable murine air pouch model for minimally invasive testing of the inflammatory potential of biomaterials. Frontiers in Immunology, 15, 1359659. [Link]

-

Zhang, X., et al. (2018). Simultaneous LC-MS/MS analysis of eicosanoids and related metabolites in human serum, sputum, and BALF. Journal of Chromatography B, 1092, 369-377. [Link]

-

Chen, H. C. (2005). Boyden chamber assay. Methods in Molecular Biology, 294, 15-22. [Link]

-

YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

-

Devi, S., et al. (2024). Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout. STAR Protocols, 5(1), 102888. [Link]

-

Kim, H. Y., et al. (2018). Liquid Chromatography-Mass Spectrometry-Based In Vitro Metabolic Profiling Reveals Altered Enzyme Expressions in Eicosanoid Metabolism by Epitesterone. Journal of Analytical Methods in Chemistry, 2018, 9274831. [Link]

-

Lin, T. H., et al. (2014). 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts. PLoS ONE, 9(9), e107873. [Link]

-

ResearchGate. (n.d.). Protocol for the OVA/alum-induced asthma mouse model. Retrieved from [Link]

-

Li, H., & Chi, H. (2020). Proinflammatory and Immunoregulatory Roles of Eicosanoids in T Cells. Frontiers in Immunology, 11, 1836. [Link]

-

Graphviz. (2024). DOT Language. Retrieved from [Link]

-

Ghosh, J., & Myers, C. E. (1998). OXER1, a G protein-coupled oxoeicosatetraenoid receptor, mediates the survival-promoting effects of arachidonate 5-lipoxygenase in prostate cancer cells. Proceedings of the National Academy of Sciences, 95(22), 13182-13187. [Link]

-

protocols.io. (2024). LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Ovalbumin induced Asthma Model. Retrieved from [Link]

-

Gerstmeier, J., et al. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology, 13, 820993. [Link]

-

Jones, D. (2017). A Quick Introduction to Graphviz. Retrieved from [Link]

-

Grant, S. M., et al. (1993). 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure. The American Journal of Pathology, 143(3), 857-866. [Link]

-

Brzezinska, A. A., et al. (2016). Regulation of Neutrophil Degranulation and Cytokine Secretion: A Novel Model Approach Based on Linear Fitting. Mediators of Inflammation, 2016, 4915852. [Link]

-

Semantic Scholar. (n.d.). Amelioration of ovalbumin-induced lung inflammation in a mouse model by Trichinella spiralis novel cystatin. Retrieved from [Link]

-

News-Medical.net. (2025). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]

-

Medium. (2024). What are OXER1 antagonists and how do they work?. Retrieved from [Link]

-

Peters-Golden, M., & Brock, T. G. (2003). The organization and consequences of eicosanoid signaling. Journal of Clinical Investigation, 111(1), 19-25. [Link]

-

Tam, V. C., et al. (2012). Eicosanoid Storm in Infection and Inflammation. Journal of Innate Immunity, 4(5-6), 469-480. [Link]

-

Chen, H. C. (2017). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Bio-protocol, 7(16), e2480. [Link]

-

Archambault, A. S., et al. (2021). Serum Levels of Proinflammatory Lipid Mediators and Specialized Proresolving Molecules Are Increased in Patients With Severe Acute Respiratory Syndrome Coronavirus 2 Infection. The Journal of Infectious Diseases, 223(1), 52-61. [Link]

-

Creative Biolabs. (n.d.). Carrageenan Air Pouch Model. Retrieved from [Link]

-

Biocompare. (2021). A Guide to Neutrophil Markers. Retrieved from [Link]

-

Katikaneni, A., et al. (2025). The G-protein coupled receptor OXER1 is a tissue redox sensor essential for intestinal epithelial barrier integrity. bioRxiv. [Link]

-

Powell, W. S., & Rokach, J. (2011). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. Journal of Receptors and Signal Transduction, 31(1), 61-71. [Link]

-

Charles River Laboratories. (n.d.). Neutrophil Assays. Retrieved from [Link]

Sources

- 1. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are OXER1 antagonists and how do they work? [synapse.patsnap.com]

- 6. OXER1, a G protein-coupled oxoeicosatetraenoid receptor, mediates the survival-promoting effects of arachidonate 5-lipoxygenase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 9. The Role of Hydroxyeicosatetraenoic Acids in the Regulation of Inflammation in Bronchial Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of Neutrophil Degranulation and Cytokine Secretion: A Novel Model Approach Based on Linear Fitting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts | PLOS One [journals.plos.org]

The 5-Lipoxygenase Pathway of Arachidonic Acid Metabolism: A Technical Guide for Researchers

This guide provides an in-depth exploration of the 5-hydroxyeicosatetraenoic acid (5-HETE) metabolic pathway, a critical branch of the arachidonic acid cascade. Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemistry, cellular significance, and analytical methodologies pertinent to this pathway. Our focus is on providing not just procedural steps but also the scientific rationale that underpins experimental design and interpretation, ensuring a robust and insightful understanding.

Section 1: Foundational Principles of the 5-Lipoxygenase Pathway

The metabolism of arachidonic acid (AA) via the 5-lipoxygenase (5-LOX) pathway is a cornerstone of inflammatory and immune responses.[1][2] Upon cellular stimulation by various immunological and non-immunological triggers, phospholipase A2 is activated, liberating AA from membrane phospholipids.[2][3] The free AA is then available for enzymatic conversion by two major pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.[4][5]

The 5-LOX pathway is particularly prominent in myeloid cells such as neutrophils, monocytes, macrophages, and mast cells.[1] It is the primary route for the biosynthesis of leukotrienes, which are potent lipid mediators implicated in a wide array of inflammatory diseases, including asthma, allergic rhinitis, and rheumatoid arthritis.[3]

The Central Role of 5-Lipoxygenase (5-LOX)

5-LOX is the key enzyme initiating this metabolic cascade.[3] In resting cells, 5-LOX resides in the cytoplasm. Cellular activation leads to an influx of calcium ions (Ca²⁺), which triggers the translocation of 5-LOX to the nuclear membrane.[2] Here, it associates with the 5-lipoxygenase-activating protein (FLAP), a crucial scaffold protein that presents AA to the enzyme for catalysis.[2]

The catalytic action of 5-LOX on AA is a two-step process:

-

Oxygenation: 5-LOX abstracts a hydrogen atom from the C7 position of AA and facilitates the insertion of molecular oxygen to form the unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[2][3]

-

Dehydration: The same enzyme then catalyzes the dehydration of 5-HPETE to form another unstable intermediate, leukotriene A4 (LTA4).[2]

From 5-HPETE, a portion can be reduced by peroxidases to the more stable 5-hydroxyeicosatetraenoic acid (5-HETE).[6]

Downstream Metabolism: The Formation of Bioactive Lipids

LTA4 serves as a critical branch point in the pathway, leading to the synthesis of two distinct classes of leukotrienes:

-

Leukotriene B4 (LTB4): In cells expressing LTA4 hydrolase (LTA4H), LTA4 is converted to LTB4, a potent chemoattractant for neutrophils and other leukocytes.[7]

-

Cysteinyl Leukotrienes (cysLTs): In cells containing LTC4 synthase, LTA4 is conjugated with glutathione to form LTC4. LTC4 is subsequently metabolized to LTD4 and LTE4. Collectively known as cysLTs, these molecules are powerful bronchoconstrictors and increase vascular permeability.[2]

5-HETE itself can be further metabolized by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a highly potent chemoattractant for eosinophils and neutrophils.[8][9]

Section 2: Visualizing the 5-HETE Metabolic Pathway

To provide a clear overview of the biochemical transformations, the following diagram illustrates the key steps in the 5-HETE arachidonic acid metabolism pathway.

Caption: The 5-Lipoxygenase Pathway of Arachidonic Acid Metabolism.

Section 3: The Physiological and Pathophysiological Significance of 5-HETE and its Metabolites

The products of the 5-LOX pathway are potent mediators of inflammation and immunity.[10] Their dysregulation is a hallmark of numerous chronic inflammatory diseases.

Role in Inflammation and Immunity

-

Leukocyte Chemotaxis: LTB4 is a powerful chemoattractant, recruiting neutrophils to sites of inflammation. 5-oxo-ETE is also a potent chemoattractant, particularly for eosinophils.[11]

-

Increased Vascular Permeability: Cysteinyl leukotrienes increase the permeability of post-capillary venules, leading to edema.[3]

-

Bronchoconstriction: CysLTs are potent constrictors of bronchial smooth muscle, a key feature of asthma.[12]

-

Cellular Activation: 5-HETE and its metabolites can activate various immune cells, leading to the release of other inflammatory mediators.

Involvement in Disease Pathogenesis

The overproduction of 5-LOX pathway metabolites is implicated in a range of diseases:

-

Asthma and Allergic Rhinitis: CysLTs are major contributors to the bronchoconstriction, mucus secretion, and airway inflammation seen in asthma and the nasal congestion of allergic rhinitis.[3][12]

-

Rheumatoid Arthritis: Elevated levels of LTB4 are found in the synovial fluid of patients with rheumatoid arthritis, contributing to joint inflammation.[3]

-

Cardiovascular Disease: The 5-LOX pathway is involved in the pathogenesis of atherosclerosis.[13]

-

Cancer: 5-HETE and 5-oxo-ETE have been shown to promote the proliferation of certain cancer cells.[9]

Section 4: Methodologies for Studying the 5-HETE Pathway

A robust understanding of the 5-HETE pathway requires reliable and reproducible experimental methods. This section provides detailed protocols for key assays and analytical techniques.

Isolation of Human Neutrophils for Eicosanoid Analysis

Human neutrophils are a primary source of 5-LOX metabolites and are an excellent model for studying this pathway. The following protocol describes a standard method for their isolation from whole blood.[1][3][9][14]

Protocol 1: Human Neutrophil Isolation

-

Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

-

Density Gradient Centrifugation:

-

Carefully layer the whole blood over a density gradient medium (e.g., Polymorphprep™ or a Ficoll-Paque™ gradient).

-

Centrifuge at 500 x g for 30-45 minutes at room temperature with the brake off.

-

-

Fraction Collection: After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells). Collect the neutrophil layer.

-

Red Blood Cell Lysis:

-

Resuspend the neutrophil fraction in a red blood cell lysis buffer for a short period (e.g., 2 minutes).

-

Stop the lysis by adding an excess of isotonic buffer (e.g., PBS).

-

-

Washing:

-

Centrifuge the cell suspension at 300 x g for 5-10 minutes at 4°C.

-

Discard the supernatant and resuspend the neutrophil pellet in a suitable buffer (e.g., HBSS).

-

Repeat the wash step.

-

-

Cell Counting and Viability:

-

Resuspend the final neutrophil pellet in a known volume of buffer.

-

Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Purity should be >95%.

-

Measurement of 5-Lipoxygenase Activity

Assessing the enzymatic activity of 5-LOX is crucial for understanding its regulation and for screening potential inhibitors. A common method involves spectrophotometrically measuring the formation of conjugated dienes from a substrate like linoleic or arachidonic acid.

Protocol 2: Spectrophotometric 5-LOX Activity Assay

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Substrate (e.g., 10-50 µM arachidonic acid or linoleic acid)

-

Calcium chloride (e.g., 2 mM)

-

-

Enzyme Addition: Add the enzyme source (e.g., purified 5-LOX, cell lysate) to initiate the reaction.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm (for linoleic acid) or 235 nm (for arachidonic acid) over time using a spectrophotometer. This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.

-

Calculation of Activity: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve. Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute. The molar extinction coefficient for the conjugated diene product is approximately 23,000-27,000 M⁻¹cm⁻¹.

Quantification of 5-HETE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 5-HETE and other eicosanoids in biological samples.

Protocol 3: 5-HETE Extraction and LC-MS/MS Analysis from Cell Supernatants

-

Sample Collection and Internal Standard Spiking:

-

Collect cell culture supernatant and centrifuge to remove any cellular debris.

-

Add an internal standard (e.g., deuterated 5-HETE-d8) to the supernatant to correct for extraction losses and matrix effects.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Acidify the sample to pH ~3.5 with a weak acid (e.g., formic acid).

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

-

Elute the eicosanoids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase LC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Perform detection using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of 5-HETE and its internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 5-HETE.

-

Calculate the concentration of 5-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Quantification of 5-HETE by Competitive ELISA

Enzyme-linked immunosorbent assay (ELISA) offers a high-throughput alternative for the quantification of 5-HETE, particularly when a large number of samples need to be analyzed.

Protocol 4: 5-HETE Competitive ELISA

-

Plate Coating: A microtiter plate is pre-coated with a capture antibody specific for 5-HETE.

-

Competitive Binding:

-

Add standards or samples to the wells, followed by the addition of a fixed amount of enzyme-conjugated 5-HETE (e.g., HRP-conjugated 5-HETE).

-

During incubation, the 5-HETE in the sample and the enzyme-conjugated 5-HETE compete for binding to the limited number of capture antibody sites.

-

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will catalyze a color change.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The intensity of the color is inversely proportional to the concentration of 5-HETE in the sample.

-

Quantification: Generate a standard curve and determine the concentration of 5-HETE in the samples.

Section 5: Quantitative Data and Experimental Workflow

Typical Concentrations of 5-HETE in Biological Samples

The following table provides a summary of reported 5-HETE concentrations in various human biological matrices. These values can serve as a reference for experimental design and data interpretation.

| Biological Matrix | Condition | Reported Concentration | Citation |

| Human Neutrophils | LPS/fMLP stimulated | 0.55 ± 0.18 ng/10⁶ cells | [15] |

| Human Neutrophils | LPS/fMLP stimulated (esterified 5-HETE) | 0.37 ± 0.14 ng/10⁶ cells | [15] |

Note: Concentrations can vary significantly depending on the specific stimulus, timing, and analytical method used.

Kinetic Parameters of Key Enzymes

Understanding the kinetic properties of the enzymes in the 5-HETE pathway is essential for modeling its dynamics and for designing effective inhibitors.

| Enzyme | Substrate | Km | Vmax | Citation |

| Human 5-Lipoxygenase | Arachidonic Acid | ~0.07 molar fraction (in mixed micelles) | 25.76 µmol/min/mg | [16] |

| 5-HEDH | 5-HETE | 670 nM | ~8-fold higher than reverse reaction | [17] |

| 5-HEDH (reverse) | 5-oxo-ETE | ~335 nM | - | [17] |

| LTA4 Hydrolase | Pro-Gly-Pro | 1.29 mM | - | [18] |

Note: Kinetic parameters can be highly dependent on the assay conditions (pH, temperature, presence of cofactors, etc.).

Experimental Workflow for Investigating 5-HETE Pathway Inhibitors

The following diagram outlines a typical workflow for screening and characterizing potential inhibitors of the 5-HETE pathway.

Caption: A typical workflow for screening inhibitors of the 5-HETE pathway.

Section 6: Conclusion and Future Directions

The 5-HETE pathway of arachidonic acid metabolism is a pivotal player in the inflammatory cascade and represents a rich area for therapeutic intervention. A thorough understanding of its biochemistry, cellular regulation, and the methodologies used to study it is paramount for researchers in both academic and industrial settings. The protocols and data presented in this guide are intended to provide a solid foundation for designing and executing robust experiments in this field.

Future research will likely focus on several key areas:

-

Elucidating the precise roles of 5-HETE and its metabolites in specific disease contexts.

-

Developing more selective and potent inhibitors of the key enzymes in the pathway.

-

Identifying novel biomarkers based on the 5-LOX metabolite profile for the diagnosis and monitoring of inflammatory diseases.

-

Exploring the interplay between the 5-LOX pathway and other inflammatory signaling networks.

By leveraging the technical approaches outlined in this guide, the scientific community can continue to unravel the complexities of the 5-HETE pathway and translate this knowledge into novel therapeutic strategies for a wide range of human diseases.

References

- Perera, H. D., Samarasekera, J. K., Handunnetti, S. M., & Weerasena, O. V. (2016). In vitro anti-inflammatory and anti-oxidant activities of Sri Lankan medicinal plants. Industrial Crops and Products, 94, 610-620.

- The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. (n.d.). ProBiologists.

- Arachidonate 5-lipoxygenase inhibitor. (2023, December 19). In Wikipedia.

- Powell, W. S., Gravel, S., Gravelle, F., & Rokach, J. (2009). Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids. Journal of Pharmacology and Experimental Therapeutics, 330(1), 227-236.

- Kube, D., Sdek, P., & König, W. (1996). 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure.

- Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340-355.

- What are 5-LOX inhibitors and how do they work? (2024, June 21).

- Nie, L., & Creutzburg, S. (2002). Synthesis, biological effects and pathophysiological implications of the novel arachidonic acid metabolite 5-oxo-eicosatetraenoic acid (Review). Experimental and Therapeutic Medicine, 10(2), 435-440.

- Shrestha, R., et al. (2022). 5-Hydroxyeicosatetraenoic Acid Controls Androgen Reduction in Diverse Types of Human Epithelial Cells. Molecular and Cellular Biology, 42(10), e00268-22.

- Rokach, J., & Powell, W. S. (2007). Pharmacotherapy of diseases mediated by 5-lipoxygenase pathway eicosanoids. Current Medicinal Chemistry, 14(18), 1965-1974.

- Gerstmeier, J., et al. (2019). Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase. Molecules, 24(18), 3321.

- Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). (2024, May 26). [Video]. YouTube.

- 5-Hydroxyeicosatetraenoic acid. (2023, November 13). In Wikipedia.

- Arita, M. (2016). Eicosanoids in inflammation in the blood and the vessel. Journal of Atherosclerosis and Thrombosis, 23(6), 649-656.

- CYP4F2. (2024, January 20). In Wikipedia.

- Li, Y., et al. (2024). Anti-Inflammatory Effects of Lipoxin A4 in Salmonella Typhimurium-Induced Enteritis in Wenchang Chickens. Foods, 13(3), 461.

- Fiedor, E., et al. (2024). Content of Fatty Acid and Eicosanoids in Muscle and Intestinal Tissue of C57BL/6 Mice Subjected to Long-Term Caloric Restriction. International Journal of Molecular Sciences, 25(3), 1735.

- Fiedor, E., et al. (2024). Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy—A Pilot Study. International Journal of Molecular Sciences, 25(3), 1735.

- Tati, S., et al. (2021).

- Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340-355.

- Tej-Cabrera, C., et al. (2023). Theoretical Study of the Arachidonic Acid Conversion into Leukotriene A4 Catalyzed by Human 5-Lipoxygenase: Hydroperoxidation and Epoxidation Mechanisms and Arachidonic Acid Active Site Access.

- INFLAMMATION Part 5: Chemical Mediators: ARACHIDONIC ACID METABOLITES. (2017, December 30). [Video]. YouTube.

- Lee, J. W., et al. (2018). UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide. Molecules, 23(9), 2325.

- Neutrophil Isolation Protocol. (n.d.).

- (PDF) Neutrophil Isolation Protocol. (n.d.).

- Competitive ELISA Protocol. (n.d.).

- Lipoxygenase Activity Assay Kit. (n.d.). Sigma-Aldrich.

- Haeggström, J. Z. (2000). Structure, Function, and Regulation of Leukotriene A4 Hydrolase. American Journal of Respiratory and Critical Care Medicine, 161(2), S25-S31.

- Horie, T., et al. (1994). Interfacial kinetic reaction of human 5-lipoxygenase. The Journal of Biochemistry, 115(6), 1126-1132.

- Rinaldo-Matthis, A., et al. (2016). Kinetic investigation of human 5-lipoxygenase with arachidonic acid. Bioorganic & Medicinal Chemistry Letters, 26(15), 3687-3690.

- Powell, W. S., & Rokach, J. (2007). Regulation of 5-hydroxyeicosanoid dehydrogenase activity in monocytic cells. The Biochemical Journal, 403(Pt 1), 141–150.

- Competitive ELISA protocol. (n.d.).

- 5-HETE(5-Hydroxyeicosatetraenoic Acid) ELISA Kit. (n.d.). Elk Biotechnology.

- Powell, W. S., & Rokach, J. (2007). Regulation of 5-hydroxyeicosanoid dehydrogenase activity in monocytic cells. The Biochemical Journal, 403(Pt 1), 141–150.

- Norris, P. C., et al. (2019). Esterified eicosanoids are acutely generated by 5-lipoxygenase in primary human neutrophils and in human and murine infection. Blood, 133(14), 1564–1575.

- Norris, P. C., et al. (2019). Esterified eicosanoids are acutely generated by 5-lipoxygenase in primary human neutrophils and in human and murine infection. Blood, 133(14), 1564–1575.

Sources

- 1. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic investigation of human 5-lipoxygenase with arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atsjournals.org [atsjournals.org]

- 5. Lipidomic Profiling of Bronchoalveolar Lavage Fluid Extracellular Vesicles Indicates Their Involvement in Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. metabolomics.se [metabolomics.se]

- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. clinmedjournals.org [clinmedjournals.org]

- 10. seracare.com [seracare.com]

- 11. rockefeller.edu [rockefeller.edu]

- 12. elkbiotech.com [elkbiotech.com]

- 13. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 14. Frontiers | Isolation methods determine human neutrophil responses after stimulation [frontiersin.org]

- 15. Esterified eicosanoids are acutely generated by 5-lipoxygenase in primary human neutrophils and in human and murine infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interfacial kinetic reaction of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of 5-hydroxyeicosanoid dehydrogenase activity in monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. uniprot.org [uniprot.org]

The Orchestration of Cellular Responses by 5-HETE and its G-Protein Coupled Receptor, OXER1: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the signaling axis involving 5-hydroxyeicosatetraenoic acid (5-HETE) and its cognate G-protein coupled receptor, OXER1. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular mechanisms, physiological and pathological roles, and key experimental methodologies pertinent to this important inflammatory and pro-oncogenic pathway.

Executive Summary

The 5-lipoxygenase (5-LO) pathway product, 5-HETE, and its more potent metabolite, 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE), are critical lipid mediators that orchestrate a variety of cellular responses, primarily through the activation of the oxoeicosanoid receptor 1 (OXER1). This G-protein coupled receptor, predominantly coupled to the Gi/o family of G-proteins, is a key player in inflammatory cascades, particularly those involving eosinophils, and has emerged as a significant factor in the proliferation and survival of various cancer cells. This guide will illuminate the intricacies of the 5-HETE/OXER1 signaling cascade, its multifaceted roles in health and disease, and provide detailed, field-proven protocols for its investigation, thereby empowering researchers to explore this promising therapeutic target.

The Ligand: Biosynthesis and Metabolism of 5-HETE and 5-oxo-ETE

The journey of 5-HETE begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. The enzyme 5-lipoxygenase (ALOX5) then metabolizes arachidonic acid into 5(S)-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HpETE), which is subsequently reduced to 5(S)-HETE by cellular peroxidases.[1]

While 5-HETE itself is an agonist for OXER1, its biological potency is significantly amplified through its conversion to 5-oxo-ETE. This oxidation is catalyzed by the microsomal NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[2][3] The activity of 5-HEDH is tightly regulated by the intracellular NADP+/NADPH ratio, with conditions of oxidative stress favoring the formation of the more potent 5-oxo-ETE.[3] This conversion is a critical control point, as 5-oxo-ETE can be up to 100 times more potent than 5-HETE in activating target cells like neutrophils.[1][4]

Cells that lack 5-lipoxygenase can still produce 5-oxo-ETE through transcellular biosynthesis, utilizing 5-HETE released from nearby inflammatory cells.[4] This intercellular communication mechanism amplifies the inflammatory signal at sites of tissue injury or infection.

The Receptor: OXER1 Structure and G-Protein Coupling

OXER1, also known as GPR170, is a class A G-protein coupled receptor (GPCR) that was identified as the specific receptor for 5-oxo-ETE.[5][6] Structurally, it shares homology with the hydroxy-carboxylic acid (HCA) receptor family.[5] The gene encoding OXER1 is located on human chromosome 2p21.[5]

Upon binding of its agonists, OXER1 undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G-proteins. OXER1 primarily couples to the Gi/o family of G-proteins.[2][3] This coupling is a pivotal event that initiates the downstream signaling cascade.

Intracellular Signaling Cascades Downstream of OXER1 Activation

Activation of the Gi/o-coupled OXER1 receptor triggers a cascade of intracellular events mediated by the dissociation of the G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various effector enzymes and ion channels, leading to a multifaceted cellular response.

-

Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This is a hallmark of Gi-coupled receptor signaling.

-

Calcium Mobilization: The Gβγ subunit is thought to be primarily responsible for activating phospholipase C-beta (PLC-β).[4] PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, resulting in a rapid increase in intracellular calcium concentration.[8]

-

Activation of Kinase Cascades: The increase in intracellular calcium and the generation of DAG activate several key protein kinase cascades that are crucial for cellular processes like proliferation, survival, and migration.

-

Protein Kinase C (PKC): DAG directly activates members of the PKC family, particularly PKCε, which plays a pro-survival role in cancer cells.[6]

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK): The signaling cascade can also lead to the phosphorylation and activation of the MAPK/ERK pathway, a central regulator of cell growth and differentiation.

-

Phosphoinositide 3-Kinase (PI3K)/Akt: The PI3K/Akt pathway, another critical pro-survival and pro-proliferative pathway, is also activated downstream of OXER1.

-

The intricate interplay of these signaling pathways ultimately dictates the cellular response to 5-HETE and 5-oxo-ETE.

Caption: OXER1 Signaling Cascade.

Physiological and Pathophysiological Roles of the 5-HETE/OXER1 Axis

The 5-HETE/OXER1 signaling pathway is implicated in a diverse range of physiological and pathological processes, with its roles in inflammation and cancer being the most extensively studied.

Inflammation and Allergic Diseases

5-oxo-ETE is a potent chemoattractant for several types of immune cells, most notably eosinophils, but also neutrophils, monocytes, and basophils.[2][3][4] This chemotactic activity is central to its role in inflammatory and allergic responses.

-

Asthma and Allergic Inflammation: Eosinophils are key effector cells in the pathogenesis of asthma and other allergic diseases.[9] The potent eosinophil chemoattractant activity of 5-oxo-ETE suggests a critical role for the 5-HETE/OXER1 axis in these conditions.[2] By recruiting eosinophils to the airways, this pathway contributes to the chronic inflammation characteristic of asthma.

-

Innate Immunity: The recruitment of neutrophils and monocytes to sites of injury or infection is a fundamental aspect of the innate immune response. The chemotactic effects of 5-oxo-ETE on these cells indicate its involvement in host defense.[1]

-

Intestinal Barrier Integrity: Recent studies using zebrafish models with a knockout of the OXER1 ortholog, hcar1-4, have revealed a novel role for this signaling pathway in maintaining intestinal epithelial barrier integrity and protecting against reactive oxygen species (ROS)-induced damage.[4][10] Loss of the receptor leads to increased intestinal apoptosis and inflammation.[4]

Cancer

The 5-HETE/OXER1 signaling axis has been increasingly recognized for its pro-tumorigenic functions in various cancers, including prostate, breast, ovary, and kidney cancer.[5][6]

-

Cell Proliferation and Survival: Activation of OXER1 by 5-oxo-ETE promotes the proliferation and survival of cancer cells.[2][4][6] This is mediated, at least in part, by the activation of pro-survival signaling pathways such as PI3K/Akt and the anti-apoptotic protein kinase C epsilon (PKCε).[6] Inhibition of the 5-lipoxygenase pathway has been shown to induce apoptosis in prostate cancer cells, an effect that can be rescued by the addition of 5-oxo-ETE.[6]

-

Cell Migration and Metastasis: The 5-HETE/OXER1 pathway also plays a role in cancer cell migration, a critical step in metastasis.[6] Upregulation of OXER1 at the leading edge of migrating cancer cells has been observed.[6]

-

Tumor Microenvironment: This signaling axis can also influence the tumor microenvironment by attracting immune cells, such as macrophages, to the tumor site.[6]

Other Potential Roles

Emerging evidence suggests the involvement of the 5-HETE/OXER1 pathway in other physiological and pathological conditions:

-

Cardiovascular Disease: The chemoattractant effect of 5-oxo-ETE on monocytes, key cells in the formation of atherosclerotic plaques, suggests a potential role for this pathway in cardiovascular disease.[3][11]

-

Neuroinflammation: While less explored, the pro-inflammatory nature of 5-HETE and its metabolites suggests a possible contribution to neuroinflammatory processes.[9]

Methodologies for Studying 5-HETE/OXER1 Signaling

A variety of in vitro and in vivo techniques are employed to investigate the 5-HETE/OXER1 signaling pathway. The following section provides detailed protocols for some of the most critical assays.

In Vitro Assays

This assay is a cornerstone for assessing the functional activity of Gq-coupled and, through Gβγ subunit activation, Gi-coupled receptors like OXER1. It measures the increase in intracellular calcium concentration following receptor activation.

Principle: Cells expressing OXER1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, the release of calcium from intracellular stores leads to an increase in the dye's fluorescence, which is measured in real-time.

Step-by-Step Protocol:

-

Cell Culture: Plate cells (e.g., HEK293 cells stably expressing OXER1, or primary eosinophils) in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Aspirate the culture medium and replace it with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (an anion-exchange inhibitor that prevents dye leakage). Incubate for 1 hour at 37°C.

-

Agonist/Antagonist Preparation: Prepare serial dilutions of the agonist (5-HETE or 5-oxo-ETE) or antagonist in an appropriate assay buffer.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation or FLIPR).

-

Data Acquisition: Establish a baseline fluorescence reading for each well. Inject the agonist and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes). For antagonist studies, pre-incubate the cells with the antagonist for a defined period before adding the agonist.

-

Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value. For antagonists, calculate the IC50 value from the inhibition of the agonist response.

This functional assay directly measures the activation of G-proteins by a GPCR and is particularly useful for studying Gi-coupled receptors.

Principle: In the presence of a non-hydrolyzable GTP analog, [35S]GTPγS, agonist-activated GPCRs catalyze the exchange of GDP for [35S]GTPγS on the Gα subunit. The amount of bound radioactivity is then quantified and serves as a measure of receptor activation.

Step-by-Step Protocol:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing OXER1.

-

Assay Buffer: Prepare an assay buffer containing GDP, MgCl2, and NaCl.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, [35S]GTPγS, and varying concentrations of the test compound (agonist or antagonist).

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.

-

Scintillation Counting: Wash the filters, dry the plate, and add a scintillant. Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the amount of bound [35S]GTPγS against the ligand concentration to determine agonist potency (EC50) and efficacy (Emax).

This assay measures the ability of a Gi-coupled receptor to inhibit adenylyl cyclase activity.

Principle: Cells are stimulated with an agent that increases intracellular cAMP levels (e.g., forskolin). The ability of an OXER1 agonist to reduce this stimulated cAMP production is then quantified.

Step-by-Step Protocol:

-

Cell Culture: Plate cells expressing OXER1 in a multi-well plate.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Agonist and Forskolin Treatment: Add the OXER1 agonist at various concentrations, followed by a fixed concentration of forskolin.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF-based assay kit.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the agonist concentration to determine the IC50 value.

This technique is used to specifically reduce the expression of OXER1 to study its role in cellular processes.

Principle: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific target mRNA, in this case, OXER1 mRNA.

Step-by-Step Protocol:

-

siRNA Design and Synthesis: Obtain validated siRNAs targeting the OXER1 mRNA and a non-targeting control siRNA.

-

Transfection: Transfect the cells (e.g., prostate cancer cell lines) with the siRNAs using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target protein.

-

Validation of Knockdown: Assess the efficiency of OXER1 knockdown by quantitative real-time PCR (qRT-PCR) to measure mRNA levels and/or Western blotting or flow cytometry to measure protein levels.

-

Functional Assays: Perform functional assays (e.g., proliferation, migration, or apoptosis assays) to determine the effect of OXER1 knockdown on the cellular phenotype.

Caption: siRNA Knockdown Workflow.

In Vivo Models

The study of OXER1 in vivo has been hampered by the lack of a direct ortholog in rodents.[8] However, alternative animal models are providing valuable insights.

-

Zebrafish: The zebrafish expresses an OXER1 ortholog, hcar1-4, making it a useful model for studying the in vivo functions of this receptor.[10] Knockout of hcar1-4 in zebrafish has revealed its role in intestinal barrier function and protection against oxidative stress.[4][10]

-

Non-human Primates: Given the limitations of rodent models, non-human primates are being used to evaluate the efficacy of OXER1 antagonists in preclinical studies of allergic airway inflammation.

Pharmacological Modulation of the 5-HETE/OXER1 Pathway

The significant role of the 5-HETE/OXER1 axis in inflammation and cancer has made it an attractive target for pharmacological intervention. Efforts are focused on developing selective antagonists to block the deleterious effects of OXER1 activation.

Table 1: Pharmacological Profile of Selected OXER1 Ligands and Antagonists

| Compound | Type | Potency (EC50/IC50) | Key Features |

| 5-oxo-ETE | Agonist | ~2-5 nM (EC50) | Potent endogenous ligand, chemoattractant for eosinophils and neutrophils.[3][4] |

| 5-HETE | Agonist | ~100-fold less potent than 5-oxo-ETE | Precursor to 5-oxo-ETE, modest agonist activity.[3][4] |

| Testosterone | Antagonist | - | Identified as a membrane androgen receptor that antagonizes 5-oxo-ETE's effects.[12] |

| ZINC15959779 | Antagonist | - | A natural polyphenol identified through in silico screening with antagonistic properties.[12] |

The development of potent and selective small molecule antagonists for OXER1 is an active area of research, with the goal of providing novel therapeutic options for eosinophil-driven diseases like asthma and for certain types of cancer.[2]

Future Directions and Therapeutic Potential

The 5-HETE/OXER1 signaling pathway represents a promising therapeutic target for a range of human diseases. Future research in this area will likely focus on several key aspects:

-

Structural Biology: Elucidating the high-resolution structure of OXER1, both in its inactive and active states, will be crucial for the structure-based design of highly selective and potent modulators. Understanding the precise molecular interactions between the receptor, its ligands, and G-proteins will accelerate drug discovery efforts.

-

In Vivo Validation: The continued use of relevant animal models, such as zebrafish and non-human primates, will be essential for validating the in vivo efficacy and safety of OXER1-targeted therapies.

-

Expanded Disease Indications: Further investigation into the role of the 5-HETE/OXER1 axis in cardiovascular disease, neuroinflammation, and other inflammatory conditions may reveal new therapeutic opportunities.

-

Biomarker Development: Identifying reliable biomarkers of 5-HETE/OXER1 pathway activation in patients could aid in patient stratification and monitoring treatment responses in clinical trials.

References

-

Wikipedia. (n.d.). Oxoeicosanoid receptor 1. Retrieved February 9, 2026, from [Link]

- Sarveswaran, S., & Ghosh, J. (2013). OXER1, a G protein-coupled oxoeicosatetraenoid receptor, mediates the survival-promoting effects of arachidonate 5-lipoxygenase in prostate cancer cells. Cancer Letters, 336(2), 239-248.

- Powell, W. S., & Rokach, J. (2013). 5-Oxo-ETE and the OXE receptor. Progress in lipid research, 52(4), 651–665.

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved February 9, 2026, from [Link]

- Peng, S., Quraishi, M., et al. (2025). The G-protein coupled receptor OXER1 is a tissue redox sensor essential for intestinal epithelial barrier integrity. bioRxiv.

- Kogias, C., et al. (2021).

- Powell, W. S., & Rokach, J. (2015). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340-355.

- Powell, W. S., & Rokach, J. (2013). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor.

-

Wikipedia. (n.d.). 5-Hydroxyeicosatetraenoic acid. Retrieved February 9, 2026, from [Link]

- Powell, W. S., & Rokach, J. (2013). 5-Oxo-ETE and the OXE receptor. Progress in lipid research, 52(4), 651–665.

- Sarveswaran, S., & Ghosh, J. (2013). OXER1, a G protein-coupled oxoeicosatetraenoid receptor, mediates the survival-promoting effects of arachidonate 5-lipoxygenase in prostate cancer cell.

- Powell, W. S., & Rokach, J. (2021). Targeting the OXE receptor with a selective antagonist inhibits allergen-induced pulmonary inflammation in non-human primates. British Journal of Pharmacology, 178(24), 4872-4886.

- Stäubert, C., et al. (2015). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 2(3), 100055.

- Uddin, M. S., & Kabir, M. T. (2019). Inflammation Drives Alzheimer's Disease: Emphasis on 5-lipoxygenase Pathways. Current pharmaceutical design, 25(36), 3876–3889.

Sources

- 1. uniprot.org [uniprot.org]

- 2. What are OXER1 antagonists and how do they work? [synapse.patsnap.com]

- 3. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the OXE receptor as a potential novel therapy for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inflammation Drives Alzheimer's Disease: Emphasis on 5-lipoxygenase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The G-protein coupled receptor OXER1 is a tissue redox sensor essential for intestinal epithelial barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Technical Guide: Biological Divergence of 5-HETE and 5-oxo-ETE

The following technical guide details the biological divergence between 5-HETE and 5-oxo-ETE, focusing on their potency, receptor pharmacology, and pathological implications.

Mechanisms, Potency, and Pharmacological Implications

Executive Summary

In the arachidonic acid (AA) cascade, 5-hydroxyeicosatetraenoic acid (5-HETE) was long considered a stable, albeit weakly active, end-product of the 5-lipoxygenase (5-LOX) pathway. However, modern lipidomics and receptor pharmacology have reclassified 5-HETE primarily as a biosynthetic precursor . The true biological effector is its oxidized metabolite, 5-oxo-eicosatetraenoic acid (5-oxo-ETE) .

The critical distinction lies in potency and receptor affinity . 5-oxo-ETE is approximately 100-fold more potent than 5-HETE in mobilizing intracellular calcium and inducing chemotaxis in granulocytes.[1][2][3] This guide dissects the metabolic conversion, the specific G-protein coupled receptor (OXER1) signaling, and the experimental protocols required to differentiate these lipids in a laboratory setting.

Biosynthesis & Metabolism: The NADP+ Switch

The conversion of 5-HETE to 5-oxo-ETE is not passive; it is enzymatically regulated by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) .[2][3][4][5][6] This reaction is reversible and highly dependent on the cellular redox state (NADP+/NADPH ratio).

The Metabolic Pathway[2]

-

Initiation: 5-LOX oxygenates Arachidonic Acid to 5-HpETE, which is reduced to 5-HETE.[2][6]

-

Activation: Under oxidative stress (high NADP+), 5-HEDH oxidizes the hydroxyl group at C-5 of 5-HETE to a ketone, forming 5-oxo-ETE.[2][3][4][6]

-